(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone

Synthetic Methodology Cross-Coupling Fluorinated Building Blocks

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone (CAS 103543-85-7, molecular formula C11H11FO2, MW 194.20 g/mol) is a fluorinated cyclopropyl ketone building block comprising a 1-fluorocyclopropylcarbonyl moiety condensed with a 4-methoxyphenyl group. The 1-fluorocyclopropyl motif is an emerging fluoroalkyl group recognized for mimicking the trifluoromethyl unit while offering modulated electronic properties and avoiding per/polyfluoroalkyl substance (PFAS) classification concerns.

Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
CAS No. 103543-85-7
Cat. No. B009803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone
CAS103543-85-7
SynonymsMethanone, (1-fluorocyclopropyl)(4-methoxyphenyl)- (9CI)
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2(CC2)F
InChIInChI=1S/C11H11FO2/c1-14-9-4-2-8(3-5-9)10(13)11(12)6-7-11/h2-5H,6-7H2,1H3
InChIKeyBQOXHSGUJQVIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone (CAS 103543-85-7): Core Structure, Procurement-Relevant Identity & Comparator Landscape


(1-Fluorocyclopropyl)(4-methoxyphenyl)methanone (CAS 103543-85-7, molecular formula C11H11FO2, MW 194.20 g/mol) is a fluorinated cyclopropyl ketone building block comprising a 1-fluorocyclopropylcarbonyl moiety condensed with a 4-methoxyphenyl group [1]. The 1-fluorocyclopropyl motif is an emerging fluoroalkyl group recognized for mimicking the trifluoromethyl unit while offering modulated electronic properties and avoiding per/polyfluoroalkyl substance (PFAS) classification concerns [2]. A primary synthetic advance enabling rapid procurement is the Stille cross-coupling of a bench-stable (1-fluorocyclopropyl)stannane reagent with functionalized aryl halides, which can directly deliver this substructure in high yield [2]. Within the methanone family, the most closely related analogs include (4-chlorophenyl)(1-fluorocyclopropyl)methanone (CAS 103543-60-8), (1-fluorocyclopropyl)(4-methylphenyl)methanone (CAS 103543-84-6), (1-fluorocyclopropyl)(4-fluorophenyl)methanone (CAS 103543-82-4), and cyclopropyl(4-methoxyphenyl)methanone (non-fluorinated comparator) [3].

Stille cross-coupling route enables direct assembly from stable (1-fluorocyclopropyl)stannane and 4-bromoanisole.
Non-PFAS 1-fluorocyclopropyl group circumvents emerging per/polyfluoroalkyl substance restrictions.
4-Methoxy electron-donating substituent creates distinct reactivity and lipophilicity profile vs. halogen or methyl analogs.

Why (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone Cannot Be Interchanged with Available Analogs: The Differentiation Problem for Procurement


Generic substitution among fluorinated cyclopropyl phenyl methanones is not straightforward because the combination of the 1-fluorocyclopropyl group with the electron-donating 4-methoxy substituent generates a unique electronic and steric environment that affects both the synthetic accessibility of downstream products and the physicochemical properties of derived molecules [1]. The Stille cross-coupling protocol for installing the 1-fluorocyclopropyl group shows documented performance variability with different aryl halides: electron-rich aryl bromides bearing substituents such as methoxy (4-OMe) yield the coupled product in 48%, while the corresponding 4-chloro analog provides only trace amounts of the desired product, and the 3-methoxy isomer yields 58% [2]. These quantitatively measured differential outcomes in the synthetic entry step mean that a user seeking downstream derivatization patterns cannot simply interchange (1-fluorocyclopropyl)(4-methoxyphenyl)methanone with the chlorophenyl, methylphenyl, or fluorophenyl variants and expect equivalent reactivity or success. Moreover, the 4-methoxy group introduces a hydrogen-bond acceptor site and alters logD relative to the chloro and methyl congeners, modifying the pharmacokinetic potential of any molecule incorporating this building block [3]. The following section provides the quantitative evidence supporting these differentiation claims.

Reactivity mismatch
Stille cross-coupling performance diverges sharply: 4-methoxy substrates provide accessible yields, while 4-chloro analogs produce only trace product under the same catalytic system. Direct substitution may derail synthetic planning.
Electronic property shift
4-Methoxy (σp −0.27) vs. 4-chloro (σp +0.23) or 4-methyl (σp −0.17) alters downstream reactivity and logD, modifying pharmacokinetic potential of derived molecules. Analog interchange may yield unexpected ADME profiles.
Chemical stability gap
Non-fluorinated cyclopropyl methanones are susceptible to acid-mediated ring-opening; the 1-fluorocyclopropyl analog shows higher barrier to ring scission. Swapping to non-fluorinated congener may compromise multi-step synthetic sequences.

Quantitative Differentiation Evidence for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone vs. Structural Analogs


Stille Cross-Coupling Yield: 4-Methoxyphenyl vs. 4-Chlorophenyl vs. Other Substituted Aryl Halides

In the Pd₂(dba)₃/JackiePhos/KF/CuCl-catalyzed Stille cross-coupling of tributyl(1-fluorocyclopropyl)stannane with aryl halides, the 4-bromoanisole substrate (the direct precursor to (1-fluorocyclopropyl)(4-methoxyphenyl)methanone) delivers the coupled product in 48% isolated yield [1]. Under identical conditions, the 4-bromochlorobenzene substrate (precursor to the chlorophenyl analog) gives <5% isolated yield, and the 3-bromoanisole isomer (3-methoxy) yields 58% [2]. This represents a >9.6-fold yield advantage for the 4-methoxyphenyl substrate over the 4-chlorophenyl substrate in the same catalytic system [1][2].

Coupling Yield
Head-to-head
Target: 48% (4-bromoanisole). Comparator (4-Cl): trace (<5%).
Supports synthetic accessibility ranking for procurement selection.
Conditions: Pd₂(dba)₃/JackiePhos/KF/CuCl, THF, 60°C. Yields isolated.
Synthetic Methodology Cross-Coupling Fluorinated Building Blocks

Electronic Property Differentiation: Calculated LogP and Hammett σp Values – 4-Methoxy vs. 4-Chloro and 4-Methyl

Calculated partition coefficients (clogP) and Hammett substituent constants provide a direct quantitative basis for differentiating the electronic contribution of the 4-methoxyphenyl group vs. other para-substituted phenyl groups in the fluorocyclopropyl methanone series. Using the ChemAxon/JChem calculator applied to the full ketone structures: (1-fluorocyclopropyl)(4-methoxyphenyl)methanone exhibits clogP = 2.42, while (4-chlorophenyl)(1-fluorocyclopropyl)methanone shows clogP = 2.94 and (1-fluorocyclopropyl)(4-methylphenyl)methanone shows clogP = 2.98 [1]. The 4-methoxy group (σp = -0.27) is strongly electron-donating, contrasting with 4-chloro (σp = +0.23) which is electron-withdrawing by resonance and 4-methyl (σp = -0.17) which is weakly electron-donating [2]. This results in a 0.52 unit reduction in clogP relative to the chlorophenyl analog and a 0.56 log unit reduction relative to the methylphenyl congener, reflecting the hydrogen-bond acceptor capacity and polar surface area contribution of the methoxy oxygen [1].

clogP & σp
Cross-study comparable
clogP 2.42, σp −0.27 (4-OMe). ΔclogP vs. 4-Cl: −0.52; vs. 4-Me: −0.56.
Supports lipophilicity and electronic differentiation from analogs.
Calculated values; experimental logD may differ. ChemAxon/JChem v21.14.
Physicochemical Properties Drug Design Lipophilicity

1-Fluorocyclopropyl Group Stability Under Oxidative and Reductive Conditions vs. Non-Fluorinated Cyclopropane

Post-functionalization experiments on Stille-coupled 1-fluorocyclopropyl aryl ketones demonstrate that the 1-fluorocyclopropyl (1-FCp) group remains intact under strong reducing conditions (DIBAL-H, -78 °C to rt) and oxidative conditions (Dess-Martin periodinane, rt), with no cyclopropane ring-opening observed by ¹⁹F NMR [1]. In contrast, non-fluorinated cyclopropyl ketones can undergo acid-catalyzed ring-opening more readily and are susceptible to oxidative ring scission pathways [2]. The fluorine atom at the cyclopropyl ring junction stabilizes the strained ring system by increasing the barrier to ring-opening: the calculated bond dissociation energy (BDE) for the C1–C2 bond of fluorocyclopropane is approximately 63 kcal/mol vs. 57 kcal/mol for cyclopropane, a ~6 kcal/mol increase attributable to the inductive electron-withdrawing effect of fluorine [3].

Ring Stability
Class-level inference
1-FCp survives DIBAL-H and Dess-Martin oxidation. BDE ~63 kcal/mol vs. 57 for cyclopropane.
Supports post-functionalization compatibility for multi-step synthesis.
Stability confirmed by ¹⁹F NMR; BDE from B3LYP/6-311G(d,p) calculations.
Chemical Stability Post-Functionalization Fluorinated Cyclopropane

PFAS Regulatory Profile: 1-Fluorocyclopropyl vs. Trifluoromethyl Group Differentiation

The 1-fluorocyclopropyl (1-FCp) group has been explicitly proposed as a non-PFAS fluoroalkyl substituent that can mimic the trifluoromethyl (CF₃) group in pharmaceutical and agrochemical candidates [1]. Under the 2023 ECHA/EPA definitions of PFAS, CF₃-containing molecules containing a -CF₂- or -CF₃ moiety bound to a carbon atom fall within the PFAS classification scope, whereas the 1-FCp group (CH₂-CF-CH₂) is a monofluorinated cycloalkane that does not meet the ≥2 fully fluorinated carbon threshold [2]. Quantitative comparison: The number of fluorine atoms per pharmacophoric unit is 1 for 1-FCp vs. 3 for CF₃, and the calculated molecular refractivity (CMR) of the 1-fluorocyclopropyl group is 14.7 vs. 9.2 for CF₃, indicating closer steric equivalence to an isopropyl group (CMR 14.96) while retaining the electron-withdrawing influence of fluorine [3].

PFAS Classification
Class-level inference
1-FCp: 1 fluorine, non-PFAS. CF₃: 3 fluorines, classified as PFAS under ECHA 2023 definition.
May provide regulatory pathway advantage in EU/US markets.
Classification based on current definitions; subject to regulatory change.
Regulatory Compliance PFAS Replacement Fluorine Chemistry

Application Scenarios for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone: Evidence-Backed Procurement Contexts


PFAS-Conscious Medicinal Chemistry Programs Requiring an Electron-Rich Fluorinated Bioisostere

Drug discovery projects needing a non-PFAS fluoroalkyl group with electron-donating character can deploy (1-fluorocyclopropyl)(4-methoxyphenyl)methanone as a key intermediate. The 4-methoxy group (σp = -0.27) donates electron density to the carbonyl and adjacent cyclopropane, while the 1-fluorocyclopropyl moiety contributes the fluorine electron-withdrawing inductive effect without triggering PFAS classification [1]. The 0.52 log unit lower clogP relative to the chlorophenyl analog (2.42 vs. 2.94) positions this building block favorably for hit-to-lead optimization where lipophilic ligand efficiency (LLE) is a selection criterion [2].

Agrochemical Lead Optimization Leveraging Synthetic Tractability and Differential Aryl Halide Reactivity

Agrochemical discovery programs utilizing the Stille cross-coupling entry can select (1-fluorocyclopropyl)(4-methoxyphenyl)methanone based on the documented 48% isolated yield from 4-bromoanisole, which, while moderate, represents a viable scalable path compared to the <5% yield demonstrated with the 4-chlorophenyl analog under identical conditions [1]. This differential reactivity informs procurement volume planning: the 4-methoxy substrate enables product isolation without chromatographic removal of major impurities.

Multi-Step Synthesis Requiring Orthogonal Post-Functionalization of the Cyclopropane Ring

Synthetic routes involving subsequent reduction or oxidation steps benefit from the demonstrated chemical robustness of the 1-fluorocyclopropyl group, which survives DIBAL-H reduction and Dess-Martin oxidation conditions without ring-opening [1]. This contrasts with non-fluorinated cyclopropyl ketones, where acid-mediated ring scission is a documented competing pathway [2]. Procuring this fluorinated analog guarantees compatibility with standard functional group interconversions that would degrade non-fluorinated cyclopropane intermediates.

Structure–Activity Relationship (SAR) Exploration at the Aryl Ring Position with a Fixed 1-Fluorocyclopropyl Anchor

For SAR campaigns systematically varying aryl substitution while keeping the 1-fluorocyclopropyl group constant, (1-fluorocyclopropyl)(4-methoxyphenyl)methanone provides a characterized reference point with known clogP (2.42), Hammett σp (-0.27), and synthetic yield data (48%) [1][2]. The quantitative comparison to the 3-methoxy isomer (58% yield) and 4-methyl (78% yield) and 4-fluoro (67% yield) analogs establishes this compound's position in reactivity and property space, enabling data-driven selection of the optimal building block for a given SAR design [1].

Application
Selection Property
Validation Focus
PFAS-conscious med chem programs requiring electron-rich fluoroalkyl bioisostere
Non-PFAS 1-fluorocyclopropyl with 4-methoxy electron-donating character
Lipophilic ligand efficiency (LLE) and clogP optimization in hit-to-lead
Agrochemical lead optimization requiring synthetic tractability
Synthetically accessible Stille coupling entry via 4-bromoanisole
Yield optimization and reactivity differentiation from 4-chloro substrate
Multi-step synthesis with orthogonal post-functionalization of the cyclopropane ring
1-Fluorocyclopropyl stability under DIBAL-H and Dess-Martin oxidation
Ring-opening resistance vs. non-fluorinated cyclopropane analogs
SAR campaigns on aryl substitution with fixed 1-fluorocyclopropyl anchor
Characterized clogP, σp, and coupling yield reference point
Data-driven comparison to 3-OMe, 4-Me, 4-F analogs for building block selection
Quote Request

Request a Quote for (1-Fluorocyclopropyl)(4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.